(1R,2S)-fluorocyclopropanaMine para toluenesulfonate
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Overview
Description
(1R,2S)-fluorocyclopropanaMine para toluenesulfonate is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound consists of a fluorocyclopropane ring attached to an amine group, which is further stabilized by a para toluenesulfonate group. This unique structure imparts specific stereochemical properties, making it valuable for various applications in asymmetric synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-fluorocyclopropanaMine para toluenesulfonate typically involves the following steps:
Formation of the Fluorocyclopropane Ring: The fluorocyclopropane ring can be synthesized through a cyclopropanation reaction involving a fluorinated alkene and a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution, where an appropriate amine precursor reacts with the fluorocyclopropane intermediate.
Formation of the Para Toluenesulfonate Salt: The final step involves the reaction of the amine with para toluenesulfonic acid to form the para toluenesulfonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-fluorocyclopropanaMine para toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the cyclopropane ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorocyclopropane oxides, while reduction can produce fluorocyclopropane amines or alcohols.
Scientific Research Applications
(1R,2S)-fluorocyclopropanaMine para toluenesulfonate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-fluorocyclopropanaMine para toluenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropane ring provides rigidity and specific stereochemistry, which can enhance binding affinity and selectivity. The amine group can form hydrogen bonds and electrostatic interactions, while the para toluenesulfonate group stabilizes the compound and improves its solubility.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-fluorocyclopropane carboxylic acid
- (1R,2S)-fluorocyclopropane methyl ester
- (1R,2S)-fluorocyclopropane sulfonamide
Uniqueness
(1R,2S)-fluorocyclopropanaMine para toluenesulfonate is unique due to its specific combination of a fluorocyclopropane ring, an amine group, and a para toluenesulfonate group. This combination imparts distinct stereochemical properties and reactivity, making it valuable in asymmetric synthesis and drug development. The para toluenesulfonate group also enhances the compound’s stability and solubility, which are advantageous for various applications.
Properties
CAS No. |
164062-84-4 |
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Molecular Formula |
C10H14FNO3S |
Molecular Weight |
247.284 |
IUPAC Name |
1-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-3(5)1-2-3/h2-5H,1H3,(H,8,9,10);1-2,5H2 |
InChI Key |
NSZWPRZXTBSCEG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1(N)F |
Synonyms |
(1R,2S)-fluorocyclopropanaMine para toluenesulfonate |
Origin of Product |
United States |
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